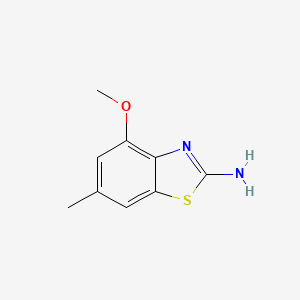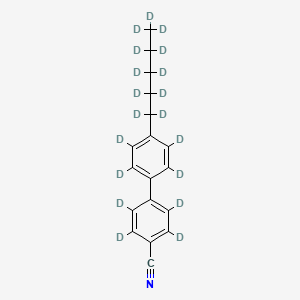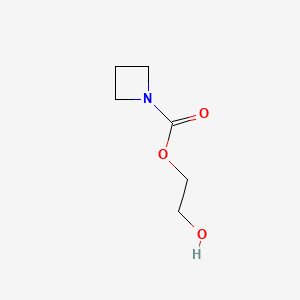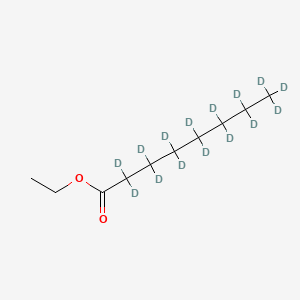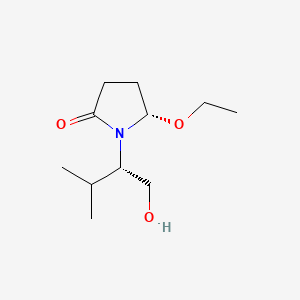
Sulfamidine N1-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamidine N1-Glucuronide is a biochemical used for proteomics research . It has the molecular formula C18H22N4O8S and a molecular weight of 454.45 .
Synthesis Analysis
Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role . Synthetic methods for all classes of glucuronides, including N-glucuronides like this compound, have been reviewed and updated . This includes advances in the enzymatic synthesis of glucuronides and methods for their detection .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H22N4O8S . The exact mass is 454.115845 .Chemical Reactions Analysis
In humans, only N1-glucuronidation and N4-acetylation take place, leading to the final double conjugate N4-acetylsulfamethomidine N1-glucuronide . The N1-glucuronides were directly measured by high pressure liquid chromatography .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 805.0±75.0 °C at 760 mmHg, and a flash point of 440.7±37.1 °C .Mecanismo De Acción
Glucuronidation consists of the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . This process is a common phenomenon in the metabolism of H1 antihistamine and antidepressant drugs with an aliphatic tertiary amine group .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulfamidine N1-Glucuronide involves the conversion of Sulfamidine to its glucuronide derivative through a series of chemical reactions.", "Starting Materials": [ "Sulfamidine", "Glucuronic acid", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium acetate", "Sodium borohydride", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Sulfamidine in a solution of sodium hydroxide and water.", "Step 2: Add sodium nitrite to the solution to form a diazonium salt.", "Step 3: Add a solution of glucuronic acid to the diazonium salt and stir at room temperature for several hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid to form the Sulfamidine N1-Glucuronide.", "Step 5: Purify the product by recrystallization from methanol and drying under vacuum.", "Optional Step: Reduction of the Sulfamidine N1-Glucuronide can be achieved by adding sodium borohydride to the reaction mixture.", "Optional Step: Acetylation of the Sulfamidine N1-Glucuronide can be achieved by adding acetic anhydride and sodium acetate to the reaction mixture." ] } | |
Número CAS |
52351-41-4 |
Fórmula molecular |
C18H22N4O8S |
Peso molecular |
454.454 |
Nombre IUPAC |
6-[(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H22N4O8S/c1-8-7-9(2)21-18(20-8)22(31(28,29)11-5-3-10(19)4-6-11)16-14(25)12(23)13(24)15(30-16)17(26)27/h3-7,12-16,23-25H,19H2,1-2H3,(H,26,27) |
Clave InChI |
DVJFXGPKAOOEAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N)C |
Sinónimos |
1-[[(4-Aminophenyl)sulfonyl](4,6-dimethyl-2-pyrimidinyl)amino]-1-deoxy-β-D-glucopyranuronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





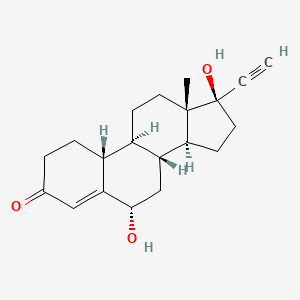
![N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide](/img/structure/B569253.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B569255.png)
